2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride
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Overview
Description
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride can be compared with other similar compounds, such as:
4-amino-1-methylpyrazole: This compound shares the pyrazole core but lacks the sulfanyl and acetic acid moieties.
3-aminopyrazole: Another pyrazole derivative with an amino group at a different position.
Sulfur-containing pyrazoles: These compounds have similar sulfanyl groups but may differ in other structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-9-2-4(7)6(8-9)12-3-5(10)11;/h2H,3,7H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKDKIKQDTHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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